5,6-dimethoxy-1H-benzimidazole-2-thiol
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Overview
Description
5,6-Dimethoxy-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2O2S. It is characterized by the presence of a benzimidazole ring substituted with methoxy groups at the 5 and 6 positions and a thiol group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzimidazole ring or the thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
5,6-Dimethoxy-1H-benzimidazole-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1H-benzimidazole-2-thiol involves its interaction with molecular targets through its thiol and methoxy groups. These interactions can modulate various biological pathways, leading to its observed effects. For example, the thiol group can form disulfide bonds with proteins, altering their function and activity . The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in its use as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-benzimidazole-2-thiol: Similar structure but with chlorine atoms instead of methoxy groups.
5,6-Diamino-1H-benzimidazole-2-thiol: Contains amino groups instead of methoxy groups.
1-Benzyl-5,6-dimethyl-1H-benzimidazole: Benzyl and methyl groups instead of methoxy and thiol groups.
Uniqueness
5,6-Dimethoxy-1H-benzimidazole-2-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-7-3-5-6(4-8(7)13-2)11-9(14)10-5/h3-4H,1-2H3,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIIYXJGWHOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=S)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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